4-Bromo-2-iodo-6-(trifluoromethyl)aniline
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Overview
Description
4-Bromo-2-iodo-6-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C7H4BrF3IN. It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-6-(trifluoromethyl)aniline typically involves multi-step reactions. One common method is the halogenation of 4-bromoaniline with iodine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using advanced reactors and optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include substituted anilines, quinones, and various biaryl compounds .
Scientific Research Applications
4-Bromo-2-iodo-6-(trifluoromethyl)aniline has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-(trifluoromethyl)aniline involves its interaction with various molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological pathways and lead to specific pharmacological effects .
Comparison with Similar Compounds
- 4-Bromo-2-iodoaniline
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-6-iodo-4-(trifluoromethyl)aniline
Comparison: Compared to its analogs, 4-Bromo-2-iodo-6-(trifluoromethyl)aniline is unique due to the simultaneous presence of bromine, iodine, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-bromo-2-iodo-6-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3IN/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVUTYZOUIWBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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